An In-depth Technical Guide to TCO-PEG3-CH2-aldehyde: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to TCO-PEG3-CH2-aldehyde: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-CH2-aldehyde is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive technical overview of its structure, properties, and applications, with a focus on the quantitative data and detailed experimental protocols required for its effective use in research and development.
This linker possesses two distinct reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and an aldehyde group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[3] This dual functionality allows for sequential or orthogonal chemoselective ligations, enabling the precise assembly of multifaceted bioconjugates.[4] The TCO group participates in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner, while the aldehyde group can form stable hydrazone or oxime bonds with hydrazine (B178648) or aminooxy-functionalized molecules, respectively.[5][6]
Core Properties and Specifications
The key characteristics of TCO-PEG3-CH2-aldehyde are summarized in the table below, providing a quick reference for its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₉NO₆ | [2] |
| Molecular Weight | 343.42 g/mol | [2] |
| Appearance | Colorless oil | [6] |
| Solubility | Soluble in DMSO, DMF, acetonitrile, DCM, THF | [6] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | -20°C, protected from light | [6] |
Reaction Mechanisms and Kinetics
TCO-PEG3-CH2-aldehyde offers two distinct and highly selective conjugation chemistries. The choice of which reaction to perform first depends on the specific experimental design and the stability of the reactants.
TCO-Tetrazine Ligation (iEDDA)
The reaction between the TCO group and a tetrazine is a form of "click chemistry" that is renowned for its exceptional speed and bioorthogonality.[8] It proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[9]
Aldehyde-Hydrazine/Aminooxy Ligation
The aldehyde group reacts with molecules containing a hydrazine or an aminooxy moiety to form a hydrazone or an oxime bond, respectively. These reactions are highly chemoselective and proceed efficiently under mild aqueous conditions.[1][10]
Comparative Quantitative Data
The selection of a conjugation strategy often depends on the desired reaction kinetics and the stability of the resulting linkage. The following table provides a comparison of the key quantitative parameters for the two ligation chemistries available with TCO-PEG3-CH2-aldehyde.
| Parameter | TCO-Tetrazine Ligation | Aldehyde-Hydrazine/Aminooxy Ligation | Reference(s) |
| Second-Order Rate Constant | Extremely fast (10³ - 10⁶ M⁻¹s⁻¹) | Moderate to fast (10¹ - 10³ M⁻¹s⁻¹ with catalysis) | [9][11] |
| Optimal pH | 6.0 - 9.0 | 4.5 - 7.0 (aniline catalysis beneficial at neutral pH) | [9] |
| Catalyst Required | No | Aniline (B41778) can be used to accelerate the reaction | [8] |
| Bond Stability | Highly stable dihydropyridazine | Oxime is more stable than hydrazone; both can be susceptible to hydrolysis under certain conditions |
Experimental Protocols
The following are generalized protocols for the use of TCO-PEG3-CH2-aldehyde in bioconjugation experiments. Optimization may be required for specific applications.
Protocol 1: TCO-Tetrazine Ligation
This protocol describes the conjugation of a tetrazine-functionalized molecule to TCO-PEG3-CH2-aldehyde.
Materials:
-
TCO-PEG3-CH2-aldehyde
-
Tetrazine-functionalized molecule (e.g., protein, fluorescent dye)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Spin desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TCO-PEG3-CH2-aldehyde in anhydrous DMSO or DMF (e.g., 10 mM).
-
Dissolve the tetrazine-functionalized molecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-PEG3-CH2-aldehyde stock solution to the solution of the tetrazine-functionalized molecule.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted TCO-PEG3-CH2-aldehyde using a spin desalting column equilibrated with the desired buffer.
-
-
Analysis and Storage:
-
Analyze the conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful ligation.
-
Store the purified conjugate at 4°C or -20°C, depending on the stability of the biomolecule.
-
Protocol 2: Aldehyde-Hydrazine/Aminooxy Ligation
This protocol outlines the conjugation of a hydrazine or aminooxy-functionalized molecule to the aldehyde group of TCO-PEG3-CH2-aldehyde.
Materials:
-
TCO-PEG3-CH2-aldehyde
-
Hydrazine or aminooxy-functionalized molecule
-
Reaction Buffer: PBS, pH 6.5-7.5 (for aminooxy) or slightly acidic buffer (pH ~5.5-6.5) for hydrazone formation.
-
Aniline (optional, as a catalyst)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TCO-PEG3-CH2-aldehyde in anhydrous DMSO or DMF (e.g., 10-50 mM).
-
Dissolve the hydrazine or aminooxy-functionalized molecule in the reaction buffer.
-
If using, prepare a stock solution of aniline in the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10 to 50-fold molar excess of the TCO-PEG3-CH2-aldehyde stock solution to the solution of the hydrazine/aminooxy-functionalized molecule.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-4 hours at room temperature or for 12-24 hours at 4°C.
-
-
Purification:
-
Remove unreacted TCO-PEG3-CH2-aldehyde and other small molecules by spin desalting or dialysis.
-
-
Analysis and Storage:
-
Confirm conjugation using methods such as SDS-PAGE (observing a molecular weight shift) or mass spectrometry.
-
Store the conjugate under appropriate conditions for the biomolecule.
-
Experimental Workflow for Dual Labeling
The orthogonal nature of the TCO and aldehyde reactive groups allows for the sequential labeling of two different molecules onto a central scaffold. The following diagram illustrates a typical workflow for creating a dual-functionalized bioconjugate.
Applications
The unique properties of TCO-PEG3-CH2-aldehyde make it suitable for a wide range of applications in biomedical research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a targeting antibody and a cytotoxic payload, creating a highly specific therapeutic agent.[1][2]
-
Fluorescent and PET/SPECT Imaging: Site-specific labeling of biomolecules with imaging agents for diagnostic and research purposes.[6]
-
Bioconjugation: General modification of proteins, peptides, and other biomolecules to introduce new functionalities.[3]
-
Surface Immobilization: Functionalization of surfaces for the development of biosensors and diagnostic assays.
Conclusion
TCO-PEG3-CH2-aldehyde is a versatile and powerful tool for advanced bioconjugation. Its dual, orthogonal reactive groups, combined with the favorable properties of the PEG spacer, provide researchers with a high degree of control over the construction of complex biomolecular architectures. The exceptionally fast kinetics of the TCO-tetrazine ligation and the reliable nature of the aldehyde-based conjugation make this linker an excellent choice for a variety of applications, from fundamental research to the development of next-generation therapeutics and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO-PEG-ald | Ald-PEG-TCO | AxisPharm [axispharm.com]
- 4. scispace.com [scispace.com]
- 5. TCO-PEG3-aldehyde - Creative Biolabs [creative-biolabs.com]
- 6. TCO-PEG3-aldehyde - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. TCO-PEG3-CH2-aldehyde - Creative Biolabs [creative-biolabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. TCO-PEG3-aldehyde, 2622024-53-5 | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
